tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate
Description
tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is a bicyclic carbamate derivative characterized by a rigid bicyclo[2.1.1]hexane scaffold with an amino group at the 2-position and a tert-butyl carbamate protecting group. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . It is commercially available through suppliers like Enamine Ltd. (EN300-5256417) and is often utilized as a building block in organic synthesis .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-7(6-11)4-8(11)12/h7-8H,4-6,12H2,1-3H3,(H,13,14) |
InChI Key |
LJQXINDITRJJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)CC2N |
Origin of Product |
United States |
Preparation Methods
Photochemical [2 + 2] Cycloaddition
The most efficient method for constructing the bicyclo[2.1.1]hexane skeleton involves a photochemical [2 + 2] cycloaddition between bicyclic ketones and alkenes. As detailed in recent work, this approach utilizes iridium-based photocatalysts (e.g., Ir[dF(CF3)ppy]₂(dtbpy))PF₆) under blue LED irradiation to induce intramolecular cross-cycloaddition.
Procedure :
- Ketone Preparation : Begin with substituted bicyclic ketones (e.g., 1-phenylbicyclo[2.1.1]hexan-2-one), synthesized via Friedel-Crafts acylation of bicyclo[2.1.1]hexane precursors.
- Cycloaddition : Dissolve the ketone in dry acetonitrile, add the iridium catalyst (2 mol%), and irradiate with 400W blue LEDs for 4 hours. Purify via flash chromatography (cyclohexane/ethyl acetate).
- Yield : Typical yields range from 60–70%, with diastereomeric ratios (dr) of ~3:1.
This method’s modularity allows incorporation of aryl, heteroaryl, and alkyl substituents, though steric hindrance from bulky groups may reduce efficiency.
C–H Functionalization for Amination
Installing the amino group at position 4 requires selective C–H functionalization. A thianthrenium-mediated protocol enables direct amination without prefunctionalization:
Steps :
- Thianthrenium Salt Formation : React the bicyclo[2.1.1]hexane ketone with thianthrene in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the thianthrenium salt.
- Photoredox Amination : Treat the salt with a primary amine (e.g., ammonia) under photoredox conditions (Ir catalyst, blue LEDs) to yield the 4-aminobicyclo[2.1.1]hexane intermediate.
- Isolation : Purify via aqueous workup and column chromatography, achieving yields of 50–65%.
Introducing the tert-Butyl Carbamate Group
The final step involves protecting the primary amine with a tert-butoxycarbonyl (Boc) group. This is accomplished using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:
Optimized Protocol :
- Reaction Conditions : Dissolve the 4-aminobicyclo[2.1.1]hexane in dichloromethane, add Boc anhydride (1.2 equiv), and stir with triethylamine (2.0 equiv) at room temperature for 12 hours.
- Workup : Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate).
- Yield : >90% in most cases, with purity confirmed by ¹H NMR and LC-MS.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Diastereomeric Ratio | Scalability |
|---|---|---|---|
| Photochemical Cycloaddition | 70 | 3:1 | Multi-gram |
| C–H Functionalization | 65 | N/A | Moderate |
| Boc Protection | 90 | N/A | High |
The photochemical route excels in scalability but requires rigorous control over light intensity and catalyst loading to minimize side reactions. C–H amination offers step economy but faces limitations with electron-deficient substrates.
Stereochemical Considerations
The bicyclo[2.1.1]hexane core imposes significant steric constraints, influencing the orientation of the amino and carbamate groups. Computational models suggest that axial positioning of the Boc group minimizes strain, favoring a 1,2-cis configuration. Experimental ¹³C NMR data corroborate this, showing distinct carbonyl shifts at δ 155–160 ppm for the carbamate.
Applications in Drug Discovery
The tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate serves as a versatile intermediate for:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its stability and reactivity make it suitable for developing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create high-performance products .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate, differing in substitution patterns, ring size, heteroatom content, or functional groups.
Positional Isomer: tert-Butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate
- Structural Difference: The amino group is located at the 4-position instead of the 2-position on the bicyclo[2.1.1]hexane ring .
- Molecular Formula : C₁₁H₂₀N₂O₂ (identical to the target compound).
- CAS Number : 1050890-47-5 .
Ring-Size Variation: tert-Butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate Hydrochloride
- Structural Difference : Features a bicyclo[2.2.1]heptane ring (7-membered) instead of bicyclo[2.1.1]hexane (6-membered) .
- Molecular Formula : C₁₂H₂₁N₂O₂·HCl (hydrochloride salt).
- CAS Number : 2227206-30-4 .
- Impact : Larger ring size increases conformational flexibility and may enhance solubility due to reduced ring strain. The hydrochloride salt form improves stability for pharmaceutical applications .
Heteroatom Inclusion: tert-Butyl N-[[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate
- Structural Difference : Contains a nitrogen atom (aza) within the bicyclo[3.1.0]hexane ring system, introducing a heteroatom .
- Molecular Formula : C₁₁H₂₀N₂O₂ (same as target compound).
- CAS Number: Not explicitly provided, but InChIKey is UIYMGRQQGQOESZ-GZMMTYOYSA-N .
- Impact : The nitrogen atom alters electronic properties, enabling hydrogen bonding or coordination with metal ions. The [3.1.0] bicyclic system introduces distinct ring strain compared to [2.1.1] systems .
Functional Group Variation: tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
- Structural Difference : Incorporates an oxygen atom (oxa) in the ring and a hydroxymethyl group at the 4-position .
- Molecular Formula: C₁₂H₂₁NO₄.
- Molecular Weight : 243.3 g/mol .
- CAS Number : 2174007-89-5 .
- Impact : The polar hydroxymethyl group enhances hydrophilicity, while the oxygen atom in the ring modifies electronic characteristics, making this compound suitable for solubility-driven applications .
Data Table: Key Structural and Physicochemical Comparisons
Q & A
Q. What statistical methods validate structure-activity relationship (SAR) studies?
- Methodology : Multivariate regression analysis correlates structural modifications (e.g., substituent electronegativity, steric bulk) with activity. Machine learning models (e.g., Random Forest) prioritize synthetic targets based on predicted bioactivity .
Comparative Analysis
Q. How does this compound differ from tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate?
- Key Differences : The 2-amino vs. 4-amino substitution alters steric accessibility and hydrogen-bonding potential. Computational docking shows distinct binding poses in enzyme pockets .
Safety & Byproduct Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
